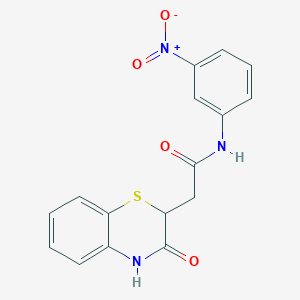

N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, also known as NOA, is a chemical compound that has been widely used in scientific research. It is a member of the benzothiazinone family of compounds, which have been found to have a variety of biological activities. NOA has been studied for its potential as an anti-tuberculosis agent, as well as for its ability to inhibit the activity of certain enzymes.

Applications De Recherche Scientifique

The chemical compound N-(3-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide does not directly appear in the literature under research or review articles in the context provided. However, exploring related compounds and their applications can offer insights into potential research areas where such a compound might be relevant, such as advanced oxidation processes, environmental pollutant degradation, pharmacological actions, and molecular pathogenesis studies. Below, we explore several scientific applications of related compounds that could inform the potential uses of this compound.

Advanced Oxidation Processes for Environmental Remediation

Compounds similar to this compound might find applications in environmental remediation, particularly through advanced oxidation processes (AOPs). AOPs are used to degrade persistent organic pollutants in water. For instance, acetaminophen, a common pharmaceutical, undergoes degradation through AOPs, producing by-products such as acetamide, oxalic acid, and hydroquinone, which have been studied for their environmental impacts and biotoxicity (Qutob et al., 2022).

Molecular Pathogenesis and Therapeutic Options

The pathogenesis of diseases like acetaminophen-induced liver injury (AILI) and their therapeutic options are critical areas of research. Understanding the molecular mechanisms involved in AILI, including the role of specific metabolites and the therapeutic potential of compounds like N-acetylcysteine, could inform similar studies on related compounds (Cai et al., 2022).

Chemical and Biological Behavior of Analogues

The synthesis and evaluation of chemical analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, can provide insights into the carcinogenic potential of structurally similar compounds. Studies on thiophene analogues, for example, have explored their potential carcinogenicity through in vitro assays, which could be relevant for assessing the safety of this compound (Ashby et al., 1978).

Propriétés

IUPAC Name |

N-(3-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c20-15(17-10-4-3-5-11(8-10)19(22)23)9-14-16(21)18-12-6-1-2-7-13(12)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKLKLKYTLZZNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

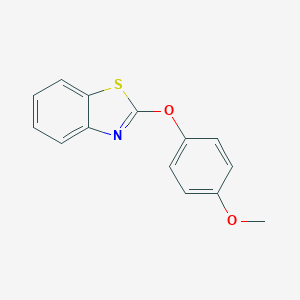

![1-[4-(1,3-Benzothiazol-2-yloxy)phenyl]ethanone](/img/structure/B427895.png)

![2-[p-Acetamidophenoxy]-5-nitrothiazole](/img/structure/B427897.png)